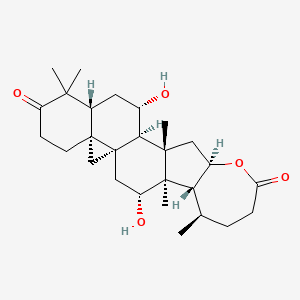
Selenium-77
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenium-77 is a stable isotope of selenium with a mass number of 77. It is one of the naturally occurring isotopes of selenium and has a nuclear spin of 1/2-. This compound is used in various scientific applications due to its unique nuclear properties, including its use in nuclear magnetic resonance (NMR) spectroscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Selenium-77 can be prepared through neutron activation of selenium-76 in a nuclear reactor. This process involves bombarding selenium-76 with neutrons, resulting in the formation of this compound. The reaction can be represented as:
76Se+n→77Se
Industrial Production Methods
Industrial production of this compound typically involves the use of high-flux nuclear reactors to achieve the necessary neutron activation. The selenium-76 target material is irradiated for a specific period to ensure sufficient conversion to this compound. The irradiated material is then processed to separate and purify this compound from other isotopes and impurities .
Análisis De Reacciones Químicas
Types of Reactions
Selenium-77 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form selenium dioxide (SeO2) or selenic acid (H2SeO4).
Reduction: this compound can be reduced to elemental selenium or selenides.
Substitution: this compound can participate in substitution reactions, where it replaces other elements in compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.
Substitution: this compound can be introduced into organic compounds using reagents like selenium dioxide (SeO2) and selenium tetrachloride (SeCl4).
Major Products Formed
Oxidation: Selenium dioxide (SeO2), selenic acid (H2SeO4)
Reduction: Elemental selenium (Se), selenides (e.g., sodium selenide, Na2Se)
Substitution: Organoselenium compounds (e.g., selenocyanates, selenols)
Aplicaciones Científicas De Investigación
Selenium-77 has a wide range of scientific research applications:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of selenium-containing compounds.
Biology: Incorporated into proteins to study their structure and function using NMR spectroscopy.
Medicine: Used in the development of radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: Employed in the production of semiconductors and photovoltaic cells due to its unique electronic properties .
Mecanismo De Acción
Selenium-77 exerts its effects primarily through its incorporation into selenoproteins and other selenium-containing compounds. These compounds play crucial roles in various biological processes, including antioxidant defense, thyroid hormone metabolism, and immune function. The incorporation of this compound into selenoproteins allows researchers to study their structure and function using NMR spectroscopy, providing insights into their molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Selenium-74: Another stable isotope of selenium with similar chemical properties but different nuclear properties.
Selenium-76: Precursor isotope used in the production of selenium-77.
Selenium-78: Stable isotope with applications in NMR spectroscopy and other scientific research.
Uniqueness of this compound
This compound is unique due to its nuclear spin of 1/2-, which makes it particularly useful in NMR spectroscopy. This property allows for detailed studies of the structure and dynamics of selenium-containing compounds, providing valuable insights that are not possible with other isotopes .
Propiedades
Fórmula molecular |
Se |
|---|---|
Peso molecular |
76.919914 g/mol |
Nombre IUPAC |
selenium-77 |
InChI |
InChI=1S/Se/i1-2 |
Clave InChI |
BUGBHKTXTAQXES-YPZZEJLDSA-N |
SMILES |
[Se] |
SMILES isomérico |
[77Se] |
SMILES canónico |
[Se] |
Sinónimos |
77Se isotope Se-77 isotope Selenium-77 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)

![1-[1-(cyclooctylmethyl)-5-(hydroxymethyl)-3,6-dihydro-2H-pyridin-4-yl]-3-ethyl-2-benzimidazolone](/img/structure/B1247231.png)
![1-Benzo[b]thiophen-2-ylmethyl-7-bromo-1H-indole-2,3-dione](/img/structure/B1247235.png)






![(5R,5aS,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1247244.png)
